3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride

Description

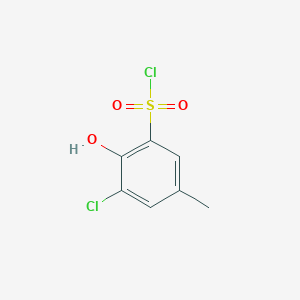

3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride is a substituted benzene derivative featuring a sulfonyl chloride group (-SO₂Cl) at position 1, a hydroxyl (-OH) group at position 2, a chlorine atom at position 3, and a methyl (-CH₃) group at position 3. This compound is of significant interest in organic synthesis due to its dual reactive sites: the sulfonyl chloride group (highly electrophilic) and the hydroxyl group (capable of hydrogen bonding or further functionalization).

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2O3S |

|---|---|

Molecular Weight |

241.09 g/mol |

IUPAC Name |

3-chloro-2-hydroxy-5-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)7(10)6(3-4)13(9,11)12/h2-3,10H,1H3 |

InChI Key |

BCHGKXNAZQTZKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Pathway

This method adapts the diazotization-sulfonation strategy described in the synthesis of 2-chloro-sulfonyl-3-methyl benzoate. For the target compound, the starting material is hypothesized as 2-amino-3-hydroxy-5-methylbenzoic acid. Diazotization with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) at –10°C to 5°C generates a diazonium salt intermediate. Subsequent treatment with sulfur dioxide (SO₂) in the presence of copper(II) chloride (CuCl₂) facilitates sulfonylation, replacing the diazonium group with a sulfonyl chloride moiety.

Key reaction steps :

- Diazotization :

$$ \text{2-Amino-3-hydroxy-5-methylbenzoic acid} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$ - Sulfonylation :

$$ \text{Diazonium salt} + \text{SO}2 + \text{CuCl}2 \rightarrow \text{3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride} $$

Optimization and Challenges

- Temperature control : Maintaining sub-5°C conditions during diazotization prevents premature decomposition of the diazonium salt.

- Solvent system : Acetate buffers stabilize the diazonium intermediate, while polar aprotic solvents enhance sulfonyl chloride formation.

- Yield limitations : Total yields for analogous reactions are reported at 52%, suggesting potential losses during intermediate isolation.

Direct Sulfonation-Chlorination Method

Sulfonation of Pre-Substituted Benzene Derivatives

This route begins with 2-chloro-3-hydroxy-5-methylbenzene, where sulfonation at position 1 is directed by the hydroxyl group’s ortho/para orientation. Fuming sulfuric acid (20% SO₃) introduces a sulfonic acid group, which is then converted to sulfonyl chloride using phosphorus pentachloride (PCl₅).

Reaction pathway :

- Sulfonation :

$$ \text{2-Chloro-3-hydroxy-5-methylbenzene} + \text{H}2\text{SO}4/\text{SO}_3 \rightarrow \text{1-Sulfo-2-chloro-3-hydroxy-5-methylbenzene} $$ - Chlorination :

$$ \text{1-Sulfo-2-chloro-3-hydroxy-5-methylbenzene} + \text{PCl}5 \rightarrow \text{Target compound} + \text{POCl}3 + \text{HCl} $$

Challenges in Regioselectivity

- The hydroxyl group’s strong para-directing effect risks sulfonation at position 4 instead of 1.

- Mitigation strategy : Blocking position 4 with a temporary protecting group (e.g., acetyl) before sulfonation improves regioselectivity.

Epichlorohydrin-Mediated Sulfonation (Adapted from Aliphatic Systems)

Translating Aliphatic Sulfonate Synthesis to Aromatic Systems

While the second search result details sodium 3-chloro-2-hydroxypropane sulfonate synthesis via epichlorohydrin and bisulfite, this approach is adapted for aromatic systems by substituting benzene derivatives. For instance, 3-hydroxy-5-methylbenzyl chloride reacts with sodium bisulfite (NaHSO₃) under reflux to form the sulfonate, followed by chlorination with thionyl chloride (SOCl₂).

Hypothetical reaction :

- Sulfonation :

$$ \text{3-Hydroxy-5-methylbenzyl chloride} + \text{NaHSO}_3 \rightarrow \text{Sodium 3-hydroxy-5-methylbenzene sulfonate} $$ - Chlorination :

$$ \text{Sodium 3-hydroxy-5-methylbenzene sulfonate} + \text{SOCl}2 \rightarrow \text{Target compound} + \text{NaCl} + \text{SO}2 $$

Limitations

- Low yields (3–30%) in analogous aliphatic substitutions suggest scalability challenges.

- Competing side reactions (e.g., hydrolysis of sulfonyl chloride) necessitate anhydrous conditions.

Comparative Analysis of Methods

Advanced Optimization Strategies

Catalytic Enhancements

Green Chemistry Approaches

- Solvent-free sulfonation : Minimizes waste generation in direct sulfonation routes.

- Recyclable catalysts : Silica-supported HCl reduces reagent consumption in chlorination steps.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonyl chloride group (-SO₂Cl) reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonates, or thioesters. This reaction typically occurs in the presence of a base (e.g., pyridine) to neutralize the generated HCl.

Example :

| Nucleophile | Product | Conditions |

|---|---|---|

| Amine | Sulfonamide | Pyridine, RT |

| Alcohol | Sulfonate ester | Base, DMF |

| Thiol | Sulfonate thioester | K₂CO₃, reflux |

Hydrolysis

The sulfonyl chloride undergoes hydrolysis in aqueous basic or acidic conditions to form the corresponding sulfonic acid.

Reaction :

Reduction Reactions

The hydroxyl group (-OH) can be reduced to an alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism :

Electrophilic Aromatic Substitution

The aromatic ring may participate in further substitutions (e.g., nitration, bromination), though steric hindrance from substituents (Cl, OH, CH₃) may direct the incoming electrophile to specific positions.

Key Research Findings

-

Synthesis Optimization : Long reaction times (e.g., 25 hours) and precise acid-base workup are critical for purity .

-

Reactivity Trends : The presence of electron-withdrawing groups (e.g., Cl, SO₂Cl) enhances the electrophilicity of the aromatic ring.

-

Stability : The compound is sensitive to moisture and light, necessitating storage under anhydrous conditions.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride is utilized as a sulfonylating agent in the synthesis of various pharmaceuticals. It plays a critical role in the preparation of sulfonamide derivatives which are known for their antibacterial properties. The presence of the sulfonyl chloride group allows for the introduction of sulfonamide functionalities into organic molecules, enhancing their biological activity.

b. Inhibition of Enzymes

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors of hydroxysteroid dehydrogenase enzymes. These enzymes are crucial in steroid metabolism and have implications in conditions such as type 2 diabetes and certain cancers. The inhibition of these enzymes may provide therapeutic benefits, making this compound a candidate for further pharmaceutical development.

Agrochemical Applications

a. Development of Herbicides and Insecticides

The sulfonyl chloride group in this compound allows it to be used in the synthesis of agrochemicals, including herbicides and insecticides. Its reactivity can facilitate the formation of compounds that target specific biological pathways in pests or weeds, thereby enhancing agricultural productivity.

Synthetic Chemistry

a. Reaction Mechanisms

The compound's reactivity enables it to participate in various chemical reactions, including nucleophilic substitutions and acylation reactions. These reactions are essential for synthesizing derivatives and exploring the compound's broader chemical properties.

b. Case Studies on Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with chlorosulfonic acid | Chlorination followed by sulfonation | 75 |

| Nucleophilic substitution | Using suitable nucleophiles for substitution | 80 |

| Acylation reactions | Introducing acyl groups to enhance reactivity | 70 |

These methods demonstrate the compound's versatility and efficiency in synthetic processes.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of chloro and hydroxyl groups on the aromatic ring may enhance its biological activity by influencing its interaction with biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Hydroxyl vs. Methyl/Methoxy: The hydroxyl group in the target compound enables hydrogen bonding (e.g., intramolecular O-H···O interactions as seen in analogous structures ), enhancing stability but limiting solubility in non-polar solvents. Methoxy or carbamoyl groups (as in ) improve solubility but reduce electrophilicity.

- Trifluoromethyl vs.

Biological Activity

3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride, also known as 5-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride, is an aromatic sulfonyl chloride compound with significant potential in medicinal chemistry. Its structure includes a chlorine atom, a hydroxyl group, and a sulfonyl chloride functional group attached to a methyl-substituted benzene ring. This unique molecular configuration contributes to its biological activity, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C7H6ClO3S

- Molecular Weight : 241.09 g/mol

- Functional Groups : Sulfonyl chloride, Hydroxyl, Chlorine

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. The presence of both chloro and hydroxyl groups on the aromatic ring enhances its interaction with biological targets, which may lead to effective inhibition of microbial growth. Compounds with similar structures have been documented to possess broad-spectrum antimicrobial properties, suggesting that this compound could be effective against various pathogens.

Anticancer Activity

The compound has also garnered attention for its potential as an anticancer agent. Studies have shown that sulfonyl chlorides can act as inhibitors of key enzymes involved in cancer progression. Specifically, compounds structurally related to this compound have been identified as inhibitors of hydroxysteroid dehydrogenase enzymes, which play crucial roles in steroid metabolism and are implicated in diseases such as type 2 diabetes and certain cancers .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can interact with active sites of enzymes, potentially leading to the inhibition of metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell growth.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. A common method involves the reaction of 3-chloro-2-hydroxybenzene with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer :

The compound can be synthesized via sulfonation of substituted benzene derivatives. A common approach involves chlorosulfonation of 3-chloro-5-methylphenol under controlled conditions. For example, similar sulfonyl chlorides (e.g., 3-Chloro-2-methylbenzenesulfonyl chloride) are synthesized using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts like polysulfonation. Safety protocols for handling corrosive reagents (e.g., SO₂Cl₂) must be strictly followed .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

Characterization involves a combination of analytical techniques:- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyl, sulfonyl, and chloro groups). For example, the sulfonyl chloride group typically appears as a singlet in ¹H NMR due to symmetry .

- LC-MS : To verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Elemental Analysis : Validate C, H, Cl, and S content within ±0.4% of theoretical values.

- FT-IR : Confirm functional groups (e.g., S=O stretching at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and N95 masks to prevent inhalation of dust .

- Ventilation : Use fume hoods for all procedures to avoid exposure to toxic vapors.

- Waste Disposal : Collect waste in designated containers for halogenated organics and collaborate with certified waste management services to prevent environmental contamination .

- Regulatory Compliance : Adhere to water hazard class WGK 2 (Germany) guidelines to mitigate aquatic toxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol equilibria of the hydroxyl group) or residual solvents. Strategies include:- Variable Temperature NMR : To identify dynamic processes (e.g., hydrogen bonding shifts).

- Deuterium Exchange Experiments : Confirm labile protons (e.g., -OH) by treating the sample with D₂O.

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .

Q. What mechanistic insights govern the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer :

The sulfonyl chloride group undergoes nucleophilic attack at the sulfur atom. Reactivity is influenced by:- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -CH₃) enhance electrophilicity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Leaving Group Ability : Chloride ion departure is facilitated by strong bases (e.g., triethylamine). Kinetic studies using pseudo-first-order conditions can quantify rate constants for specific nucleophiles (e.g., amines, alcohols) .

Q. How can computational tools aid in predicting synthetic pathways or optimizing reaction yields?

- Methodological Answer :

- Retrosynthetic Analysis : Software like Synthia™ or ASKCOS can propose routes based on known reactions of sulfonyl chlorides .

- Quantum Chemistry Calculations : Simulate transition states to identify energy barriers for key steps (e.g., sulfonation).

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst) for maximizing yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

Melting point variations may arise from polymorphism or impurities. Steps include:

Regulatory and Environmental Considerations

Q. What environmental regulations apply to the disposal of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.